molecular formula C24H22OSi B14208028 (4,5-Diphenylfuran-2-yl)(dimethyl)phenylsilane CAS No. 918129-14-3

(4,5-Diphenylfuran-2-yl)(dimethyl)phenylsilane

Cat. No.: B14208028
CAS No.: 918129-14-3
M. Wt: 354.5 g/mol
InChI Key: KPAOUDYLDFGSLW-UHFFFAOYSA-N
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Description

(4,5-Diphenylfuran-2-yl)(dimethyl)phenylsilane is an organosilicon compound with the molecular formula C24H22OSi This compound is characterized by the presence of a furan ring substituted with two phenyl groups at positions 4 and 5, and a dimethylphenylsilane group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-Diphenylfuran-2-yl)(dimethyl)phenylsilane typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide, catalyzed by palladium. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4,5-Diphenylfuran-2-yl)(dimethyl)phenylsilane can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The phenyl groups can be reduced under specific conditions.

    Substitution: The silicon atom can participate in substitution reactions, particularly with halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the phenyl groups can produce cyclohexyl derivatives.

Scientific Research Applications

(4,5-Diphenylfuran-2-yl)(dimethyl)phenylsilane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4,5-Diphenylfuran-2-yl)(dimethyl)phenylsilane involves its interaction with various molecular targets. The furan ring and phenyl groups can participate in π-π interactions, while the silicon atom can form bonds with other elements, influencing the compound’s reactivity and stability. These interactions can affect the compound’s behavior in different chemical and biological environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4,5-Diphenylfuran-2-yl)(dimethyl)phenylsilane is unique due to the presence of both furan and silane groups, which confer specific reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and form stable derivatives makes it a valuable compound for research and industrial applications.

Properties

CAS No.

918129-14-3

Molecular Formula

C24H22OSi

Molecular Weight

354.5 g/mol

IUPAC Name

(4,5-diphenylfuran-2-yl)-dimethyl-phenylsilane

InChI

InChI=1S/C24H22OSi/c1-26(2,21-16-10-5-11-17-21)23-18-22(19-12-6-3-7-13-19)24(25-23)20-14-8-4-9-15-20/h3-18H,1-2H3

InChI Key

KPAOUDYLDFGSLW-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C1=CC=CC=C1)C2=CC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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